Cas no 1932095-04-9 (rac-ethyl (1R,4S,7R)-2-azabicyclo2.2.1heptane-7-carboxylate)

rac-ethyl (1R,4S,7R)-2-azabicyclo2.2.1heptane-7-carboxylate structure
1932095-04-9 structure
Product Name:rac-ethyl (1R,4S,7R)-2-azabicyclo2.2.1heptane-7-carboxylate
CAS No:1932095-04-9
MF:C9H15NO2
MW:169.220902681351
CID:5638091
PubChem ID:11263731
Update Time:2025-07-23

rac-ethyl (1R,4S,7R)-2-azabicyclo2.2.1heptane-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Azabicyclo[2.2.1]heptane-7-carboxylic acid, ethyl ester, (1R,4S,7R)-rel-
    • 745836-21-9
    • EN300-27783626
    • 1932095-04-9
    • (1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate
    • rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate
    • AM807215
    • rac-ethyl (1R,4S,7R)-2-azabicyclo2.2.1heptane-7-carboxylate
    • Inchi: 1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1
    • InChI Key: KRURNZGDUICNNP-BWZBUEFSSA-N
    • SMILES: O(CC)C([C@H]1[C@H]2CC[C@@H]1CN2)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.3Ų

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Additional information on rac-ethyl (1R,4S,7R)-2-azabicyclo2.2.1heptane-7-carboxylate

Comprehensive Overview of rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate (CAS No. 1932095-04-9)

rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate (CAS No. 1932095-04-9) is a chiral bicyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique structural framework, featuring a 2-azabicyclo[2.2.1]heptane core, makes it a valuable intermediate for the synthesis of bioactive molecules. The compound's stereochemistry, denoted by the (1R,4S,7R) configuration, plays a critical role in its interactions with biological targets, particularly in the development of central nervous system (CNS) therapeutics.

In recent years, the demand for chiral building blocks like rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate has surged due to their applications in asymmetric synthesis and drug discovery. Researchers are particularly interested in its potential to modulate neurotransmitter receptors, which aligns with the growing focus on neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ethyl carboxylate moiety further enhances its versatility, allowing for facile derivatization to optimize pharmacokinetic properties.

The synthesis of rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate typically involves stereoselective cyclization strategies, which are a hot topic in organic chemistry. Advanced techniques like catalytic asymmetric hydrogenation and enzymatic resolution are often employed to achieve high enantiomeric purity. This aligns with the broader industry trend toward green chemistry and sustainable synthesis, as researchers seek to minimize waste and improve efficiency.

From a commercial perspective, rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate is available through specialized chemical suppliers and custom synthesis providers. Its CAS No. 1932095-04-9 serves as a unique identifier, ensuring accurate procurement for research and development (R&D) projects. The compound's stability under standard storage conditions makes it a practical choice for laboratories focused on high-throughput screening and lead optimization.

One of the most frequently searched questions related to this compound is: "What are the applications of rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate in drug discovery?" The answer lies in its ability to serve as a scaffold for designing GPCR modulators and enzyme inhibitors. Additionally, its bridged bicyclic structure mimics natural products, making it a promising candidate for fragment-based drug design.

Another trending topic is the compound's role in computational chemistry and molecular modeling. With the rise of AI-driven drug discovery, researchers are leveraging rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate as a template for virtual screening and docking studies. This highlights the intersection of traditional synthetic chemistry and cutting-edge technology, a theme that resonates with modern scientific audiences.

In summary, rac-ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate (CAS No. 1932095-04-9) is a multifaceted compound with broad applicability in pharmaceutical research. Its chirality, structural rigidity, and functional group compatibility make it a standout choice for scientists exploring new therapeutic avenues. As the industry continues to prioritize precision medicine and targeted therapies, compounds like this will remain at the forefront of innovation.

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